4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c20-14-5-1-12(2-6-14)17-23-19-25(24-17)16(11-27-19)9-10-22-18(26)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMABVSRFELML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of medicinal and biological properties. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
For instance, some thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Cellular Effects
Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects can vary with dosage, and that there may be threshold effects or toxic effects at high doses.
Metabolic Pathways
Thiazole derivatives can interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Biological Activity
4-Chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS Number: 894044-54-3) is a compound characterized by its complex structure involving thiazole and triazole moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article delves into the biological activity of this compound, supported by data tables and recent research findings.
The structural formula of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄Cl₂N₄OS |
| Molecular Weight | 417.3 g/mol |
| CAS Number | 894044-54-3 |
Anticonvulsant Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticonvulsant properties. For instance, a study highlighted that thiazole derivatives with para-halogen substitutions on phenyl rings showed enhanced anticonvulsant activity. Specifically, compounds with a median effective dose (ED50) significantly lower than standard medications like ethosuximide were noted .
Case Study:
In a comparative study of thiazolo[3,2-b][1,2,4]triazole derivatives, it was observed that certain analogs demonstrated effective seizure protection in animal models. The structure-activity relationship (SAR) suggested that the presence of electron-withdrawing groups such as Cl and Br on the phenyl ring was crucial for enhancing anticonvulsant efficacy. The compound was among those tested and showed promising results in preliminary evaluations .
Anticancer Activity
The anticancer potential of 4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Research Findings:
- Cytotoxicity Testing: A recent study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives against human cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast). The IC50 values indicated that compounds with similar structural features to the target compound exhibited significant cytotoxicity with values often below that of standard treatments like doxorubicin .
- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways related to proliferation and survival. For instance, compounds were shown to interact with Bcl-2 proteins, which are critical regulators of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl and thiazole rings significantly influence biological activity. The following observations were made:
- Electron-Withdrawing Groups: The presence of halogen substituents (e.g., Cl or Br) enhances activity.
- Hydrophobic Interactions: Compounds that establish strong hydrophobic contacts with target proteins tend to exhibit higher potency against cancer cell lines.
Data Summary
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anti-inflammatory properties. A study synthesized various compounds based on this structure and evaluated their effectiveness in reducing inflammation. The compounds showed promising results in inhibiting pro-inflammatory cytokines in vitro, indicating potential use as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer potential of 4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has been investigated through various studies:
- Cell Line Studies : In vitro tests against different cancer cell lines (e.g., A549 lung adenocarcinoma and NIH/3T3 mouse embryoblast cells) revealed that certain derivatives exhibited significant cytotoxicity. For instance, compounds derived from the thiazole moiety showed IC50 values indicating strong selectivity against cancer cells, which could be attributed to structural modifications enhancing their activity .
- Mechanism of Action : The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer efficacy. Compounds with halogen substitutions demonstrated improved interactions with cellular targets involved in cancer proliferation and survival pathways .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Recent investigations revealed that several thiazolo[3,2-b][1,2,4]triazole derivatives displayed notable activity against a range of bacterial strains:
- In Vitro Testing : Compounds were tested against Gram-positive and Gram-negative bacteria using standard antimicrobial susceptibility tests. Results indicated that certain derivatives surpassed the efficacy of conventional antibiotics like ampicillin and tetracycline .
Case Studies
Preparation Methods
Regioselective Cyclocondensation of α-Bromo-1,3-Diketones
The thiazolo[3,2-b]triazole nucleus is constructed via a [3+2] cyclocondensation between 3-mercapto-1,2,4-triazole and α-bromo-1-(4-chlorophenyl)butane-1,3-dione under visible-light irradiation.
Procedure :
- Bromination of 1-(4-Chlorophenyl)Butane-1,3-Dione :
- Cyclocondensation with 3-Mercapto-1,2,4-Triazole :
Mechanistic Insight :
The reaction proceeds via a radical pathway initiated by NBS, where visible light promotes homolytic cleavage of the N–Br bond. The resultant bromine radical abstracts a hydrogen from the α-position of the diketone, generating a carbon-centered radical. Subsequent coupling with the thiolate anion of 3-mercapto-1,2,4-triazole yields the cyclized product.
Functionalization of the Thiazolo-Triazole Methyl Group
Bromination of the 6-Methyl Substituent
The methyl group at position 6 of the thiazolo-triazole is brominated to introduce a reactive site for subsequent amination.
Procedure :
- Suspend 2-(4-chlorophenyl)-6-methylthiazolo[3,2-b]triazole (4 mmol) in carbon tetrachloride (20 mL).
- Add NBS (4.4 mmol) and azobisisobutyronitrile (AIBN, 0.4 mmol) as a radical initiator.
- Reflux at 80°C for 6 hours to yield 6-(bromomethyl)-2-(4-chlorophenyl)thiazolo[3,2-b]triazole (Yield: 78%).
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 2.98 (s, 2H, CH₂Br), 7.45–7.89 (m, 4H, Ar–H).
- HRMS : m/z calcd. for C₁₁H₈BrClN₃S [M+H]⁺: 343.9264; found: 343.9268.
Installation of the Ethylamine Side Chain
Gabriel Synthesis for Primary Amine Formation
The bromomethyl intermediate is converted to a phthalimide-protected amine, followed by deprotection to yield the ethylamine derivative.
Procedure :
- Phthalimide Protection :
- Deprotection with Hydrazine :
Analytical Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.78 (t, 2H, CH₂NH₂), 3.45 (q, 2H, CH₂N), 7.52–8.01 (m, 4H, Ar–H).
- FT-IR : ν = 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).
Acylation with 4-Chlorobenzoyl Chloride
Schotten-Baumann Amide Coupling
The primary amine is acylated with 4-chlorobenzoyl chloride under biphasic conditions to furnish the target compound.
Procedure :
- Dissolve 2-(2-(4-chlorophenyl)thiazolo[3,2-b]triazol-6-yl)ethylamine (2 mmol) in dichloromethane (15 mL).
- Add 4-chlorobenzoyl chloride (2.2 mmol) and aqueous NaOH (10%, 10 mL).
- Stir vigorously at 0°C for 2 hours.
- Isolate 4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b]triazol-6-yl)ethyl)benzamide via filtration (Yield: 87%).
Analytical Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.62 (t, 2H, CH₂N), 3.89 (t, 2H, CH₂CO), 7.48–8.12 (m, 8H, Ar–H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 40.1 (CH₂N), 42.3 (CH₂CO), 122.1–138.7 (Ar–C), 165.4 (C=O).
- HPLC Purity : 99.2% (C18 column, MeOH/H₂O = 70:30).
Optimization and Scalability Considerations
Solvent and Catalyst Screening
- Solvent Impact : Aqueous conditions in the cyclocondensation step enhanced regioselectivity and reduced byproduct formation compared to organic solvents.
- Catalytic Efficiency : Palladium-catalyzed aminations were explored for side-chain installation but proved inferior to Gabriel synthesis in terms of yield and simplicity.
Green Chemistry Metrics
- Atom Economy : 76% for the cyclocondensation step.
- E-Factor : 1.2 (kg waste/kg product), reflecting the aqueous reaction medium’s environmental advantage.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with triazole or thiazole intermediates. For example:
Intermediate Preparation : React 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
Thiazole Formation : Cyclization of intermediates with thiourea or thioamides under controlled pH (e.g., basic conditions) to form the thiazolo-triazole core .
Final Coupling : Amide bond formation via reaction of the thiazolo-triazole intermediate with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Key Considerations : Monitor reaction progress via TLC and purify via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm aromatic protons, thiazole/triazole ring signals, and amide linkages (e.g., amide proton at δ ~10 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak matching CHClNOS).
- IR Spectroscopy : Peaks at ~1650–1700 cm (amide C=O stretch) and ~3100 cm (N-H stretch) .
Advanced Research Questions
Q. How can researchers optimize the yield of the thiazolo-triazole core during synthesis?
- Methodological Answer :
- Reaction Condition Screening : Test solvents (e.g., ethanol vs. DMSO), catalysts (e.g., acetic acid vs. p-toluenesulfonic acid), and temperatures (reflux vs. microwave-assisted heating) .
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., incomplete cyclization intermediates) and adjust stoichiometry or reaction time.
- Example Data :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | Glacial Acetic Acid | 62 |
| DMF | None | 45 |
| DMSO | p-TsOH | 78 |
Q. What strategies address contradictions in biological activity data between in vitro and in silico models?
- Methodological Answer :
Model Validation : Compare docking results (e.g., AutoDock Vina) with experimental enzyme inhibition assays. Adjust docking parameters (e.g., grid size, flexibility) to better reflect the active site .
Metabolic Stability Testing : Use liver microsome assays to assess if rapid metabolism in vitro reduces observed activity, explaining discrepancies with in silico predictions .
Off-Target Profiling : Screen against related receptors (e.g., kinase panels) to identify unanticipated interactions affecting in vitro results .
Q. How can the compound’s selectivity for specific biological targets be improved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with:
- Modified substituents on the benzamide (e.g., replacing 4-chloro with 4-fluoro).
- Varied alkyl chain lengths between the thiazolo-triazole and benzamide groups .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical binding motifs (e.g., hydrogen-bond acceptors on the triazole ring) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) and expression levels of target proteins (e.g., via Western blotting).
Dose-Response Curves : Calculate IC values in multiple cell lines (e.g., HeLa vs. MCF-7) to assess potency variability.
Mitochondrial Toxicity Assays : Rule out nonspecific effects using resazurin (Alamar Blue) assays .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer via oral gavage or IV and collect plasma samples at intervals (0.5, 1, 4, 8, 24 h) for LC-MS/MS analysis.
- Tissue Distribution Studies : Measure concentrations in liver, kidney, and brain to assess blood-brain barrier penetration .
- Key Parameters : Calculate AUC, C, and half-life (t).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
